Sinigrin potassium serves as a valuable tool in biochemical and phytochemical studies. Researchers utilize it to:
These studies contribute to a deeper understanding of the chemical composition of plants and the potential health benefits associated with consuming glucosinolates.
Sinigrin potassium also finds application in plant physiology research. Scientists use it to:
These studies contribute to a better understanding of plant defense mechanisms and the potential for manipulating plant traits for improved pest resistance.
Sinigrin potassium plays a role in food science and nutrition research by:
Sinigrin, also known as allyl glucosinolate, is a naturally occurring compound classified as a glucosinolate. It is predominantly found in the seeds of black mustard (Brassica nigra) and other plants in the Brassicaceae family, such as Brussels sprouts and broccoli. Sinigrin is notable for its role in plant defense mechanisms, where it acts as a precursor to various bioactive compounds, particularly allyl isothiocyanate, which contributes to the pungent flavor characteristic of mustard and horseradish .
The chemical structure of sinigrin consists of a glucose moiety linked to an allyl group via a thioglucoside bond. It has been established that sinigrin exists in the Z configuration, where sulfur and oxygen substituents are on the same side of the double bond, as confirmed through X-ray crystallography .
The biological significance of sinigrin potassium lies in its breakdown product, allyl isothiocyanate. Allyl isothiocyanate exhibits various properties:
Sinigrin undergoes hydrolysis via the enzyme myrosinase when plant tissues are damaged. This reaction leads to the formation of several compounds:
The hydrolysis reaction can be summarized as follows:
Sinigrin exhibits various biological activities attributed to its hydrolysis products. Key activities include:
In plants, sinigrin is biosynthesized from the amino acid methionine through a multi-step enzymatic pathway involving several intermediates. This process occurs naturally within the plant tissues and is crucial for their defense against herbivores .
The first laboratory synthesis of sinigrin was reported in 1965. Subsequent methods have focused on improving yield and efficiency. These synthetic routes typically involve the formation of glucosinolates through controlled reactions involving thioglycosides and appropriate substrates .
Sinigrin has several applications across different fields:
Research has shown that sinigrin interacts with various biological systems:
Sinigrin shares similarities with other glucosinolates but possesses unique characteristics that set it apart. Here are some similar compounds:
Compound | Source | Unique Features |
---|---|---|
Sinalbin | White mustard (Sinapis alba) | Less pungent than sinigrin; different glucosinolate structure |
Glucotropaeolate | Tropaeolum majus | Similar structure but different side chains; used in traditional medicine |
Progoitrin | Brassica oleracea | Associated with goiter formation; different biological effects |
Benzyl glucosinolate | Various crucifers | Aromatic side chain; different flavor profile and bioactivity |
Sinigrin's unique ability to produce multiple volatile compounds upon hydrolysis distinguishes it from other glucosinolates. Its specific enzymatic breakdown leads to significant biological effects not observed with all glucosinolates .
Sinigrin (C₁₀H₁₆KNO₉S₂) is a sulfur-containing glucosinolate (β-thioglucoside) predominantly found in plants of the Brassicaceae family, including black mustard (Brassica nigra), horseradish (Armoracia rusticana), and wasabi (Wasabia japonica). Its IUPAC name is potassium [(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate, reflecting its structure as a potassium salt of a sulfated oxime-thioglucose conjugate. The Z-configuration of the C=N bond, confirmed via X-ray crystallography, is critical for its enzymatic hydrolysis.
Table 1: Key Chemical Properties of Sinigrin
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆KNO₉S₂ |
Molecular Weight | 397.45 g/mol |
CAS Registry Number | 3952-98-5 |
Solubility | Water-soluble |
Natural Occurrence | Brassica nigra, Armoracia rusticana |
Sinigrin was first isolated in 1839 by French chemist Antoine Bussy from black mustard seeds (Brassica nigra). Early structural studies by Gadamer (1897) proposed an incorrect thiourea-linked structure, which was revised in 1956 by Ettlinger and Lundeen, who identified the correct sulfated oxime-thioglucose backbone. The definitive Z-configuration of the C=N bond was established in 1963 via X-ray diffraction of its potassium salt. This structural elucidation resolved controversies about its reactivity, particularly its enzymatic conversion to allyl isothiocyanate, the pungent compound in mustard and horseradish.
Sinigrin is a chemotaxonomic marker for Brassicaceae, with its distribution reflecting evolutionary adaptations. Species such as Brassica nigra and Armoracia rusticana have convergently evolved sinigrin super-accumulation, likely due to selective pressures from herbivores. Glucosinolates like sinigrin are defense compounds hydrolyzed by myrosinase upon tissue damage, releasing toxic allyl isothiocyanate to deter generalist herbivores. However, specialist insects, such as the cabbage white butterfly (Pieris rapae), have co-adapted to sequester sinigrin, using it as a feeding stimulant. This evolutionary arms race has driven diversification in glucosinolate profiles across Brassicaceae, with gene duplication and substrate promiscuity enabling metabolic innovation.
Evolutionary Insights:
Sinigrin represents a crystalline thioglucoside compound with the molecular formula C₁₀H₁₆KNO₉S₂ and a molecular weight of 397.45 g/mol for the anhydrous form [2] [21]. The compound exists as the potassium salt of the myronate anion [C₁₀H₁₆O₉NS₂]⁻, establishing its ionic nature in crystalline form [1]. The International Union of Pure and Applied Chemistry nomenclature designates sinigrin as potassium [(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate [2].
The molecular architecture of sinigrin incorporates a β-D-glucopyranose moiety as the fundamental carbohydrate component [3]. This glucose unit adopts the β-D-glucopyranose configuration, which was definitively established through comprehensive structural investigations completed by 1930 [3]. The thioglucoside linkage connects the glucose moiety to the aglycone portion through a 1-β-D-thioglucoside bond, representing a critical structural feature that distinguishes glucosinolates from conventional glycosides [3].
The thioglucoside linkage exhibits remarkable stability and specificity in its formation. The sulfur atom forms a direct bond with the anomeric carbon of the glucose ring, creating the characteristic thioglucoside connection that defines the glucosinolate family of compounds [3]. This linkage was confirmed through systematic chemical analysis and represents a departure from the oxygen-linked glycosides more commonly encountered in natural products.
The molecular geometry around the carbon-nitrogen double bond exhibits Z (syn) configuration, where the sulfur and oxygen substituents are positioned on the same side of the double bond [1] [3]. This stereochemical arrangement was unambiguously established through X-ray crystallographic analysis conducted by Waser and Watson in 1963, resolving earlier uncertainties about the spatial arrangement of substituents around this critical bond [1].
Molecular Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₆KNO₉S₂ | [2] [21] |
Molecular Weight (anhydrous) | 397.45 g/mol | [21] [33] |
Molecular Weight (monohydrate) | 415.5 g/mol | [4] |
Chemical Abstract Service Registry Number | 3952-98-5 | [2] [21] |
Glucose Configuration | β-D-glucopyranose | [3] |
Thioglucoside Linkage | 1-β-D-thioglucoside | [3] |
Carbon-Nitrogen Bond Configuration | Z (syn) | [1] [3] |
The crystallographic structure of sinigrin has been thoroughly elucidated through X-ray diffraction analysis, providing definitive insights into its three-dimensional molecular arrangement [1]. The compound crystallizes as potassium myronate hydrate, incorporating one molecule of water per potassium ion in the crystal lattice [1]. This hydration pattern represents a fundamental aspect of the compound's solid-state organization and influences its physicochemical properties.
The crystal system of sinigrin belongs to the monoclinic class, which is characteristic of many organic potassium salts [1]. The crystallographic investigation conducted by Waser and Watson in 1963 established the precise spatial arrangement of atoms within the crystal structure and confirmed the Z configuration of the carbon-nitrogen double bond [1] [44]. This structural determination resolved long-standing questions about the stereochemistry of glucosinolates and provided a template for understanding related compounds.
The potassium cation occupies specific positions within the crystal lattice, coordinating with both the sulfate oxygen atoms and water molecules to maintain overall charge neutrality and structural stability [1]. The hydrated nature of the crystal structure contributes to the compound's solubility characteristics and thermal properties, with the water content typically ranging from 2.0 to 7.0% by weight in commercial preparations [21].
The melting point of the monohydrate form occurs at 127-129°C, while the anhydrous form exhibits a higher melting point of 179°C [33] [44]. This temperature difference reflects the energy required to remove the coordinated water molecules before the crystal structure undergoes thermal decomposition. The specific rotation of sinigrin in aqueous solution ranges from -15.0 to -20.0° (C=1, H₂O), indicating the compound's optically active nature due to the presence of multiple chiral centers in the glucose moiety [21] [33].
Crystallographic Parameter | Value/Description | Reference |
---|---|---|
Crystal System | Monoclinic | [1] |
Hydration State | One water molecule per potassium ion | [1] |
Melting Point (monohydrate) | 127-129°C | [33] [44] |
Melting Point (anhydrous) | 179°C | [44] |
Specific Rotation [α]D20 | -15.0 to -20.0° (C=1, H₂O) | [21] [33] |
Water Content | 2.0-7.0% | [21] |
Appearance | White to light yellow crystalline powder | [21] [42] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about sinigrin, particularly regarding the glucose moiety and the thioglucoside linkage configuration [16] [20]. Proton nuclear magnetic resonance (¹H NMR) spectra recorded at 500 megahertz and 800 megahertz frequencies in deuterated water (D₂O) reveal characteristic signals from the glucose protons and the allyl side chain [16] [20]. The predicted spectra demonstrate excellent resolution for structural confirmation and quantitative analysis applications.
The ¹H nuclear magnetic resonance spectrum exhibits distinct multipicity patterns corresponding to the glucose ring protons, with chemical shifts characteristic of the β-D-glucopyranose configuration [18]. The allyl group protons appear in the vinyl region, providing clear evidence for the presence of the terminal alkene functionality. The anomeric proton of the glucose moiety displays a characteristic chemical shift and coupling pattern consistent with the β-configuration and thioglucoside linkage [18].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of sinigrin, including both the glucose carbons and the aglycone portion [29]. The glucose carbons exhibit chemical shifts typical of hydroxylated carbon atoms, while the thioglucoside carbon displays a distinctive downfield shift due to the electron-withdrawing effect of the sulfur atom [29]. The carbon-nitrogen double bond carbon appears in the characteristic region for imine carbons, confirming the oxime ether structure.
Nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring the enzymatic degradation of sinigrin in real-time [18] [22]. The technique allows for quantitative determination of sinigrin concentration changes over time periods extending up to 30 hours, providing insights into enzymatic kinetics and degradation pathways [18]. This application demonstrates the utility of nuclear magnetic resonance for both structural characterization and dynamic studies of glucosinolate metabolism.
Nuclear Magnetic Resonance Parameter | Description/Application | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance (500 MHz, D₂O) | Predicted spectrum, glucose protons characteristic | [16] [20] |
¹H Nuclear Magnetic Resonance (800 MHz, D₂O) | Higher resolution predicted spectrum | [20] |
¹³C Nuclear Magnetic Resonance | Structural analysis of glucose and thioglucoside linkage | [29] |
Enzymatic Monitoring | Real-time degradation studies over 30 hours | [18] [22] |
Near-infrared spectroscopy has emerged as a powerful analytical tool for the quantitative screening of sinigrin content in plant materials, particularly in mustard seeds [23] [24]. The technique demonstrates excellent correlation coefficients (r² = 0.86) for sinigrin quantification, indicating strong predictive capability for agricultural and food science applications [23]. The near-infrared spectrum of sinigrin exhibits specific absorption bands that allow for its identification and quantification even in complex plant matrices.
The comparison of commercial sinigrin spectra with modified partial least-squares regression loadings confirms that sinigrin possesses a distinctive spectral signature in the near-infrared region [23]. This specificity enables the development of calibration models for non-destructive analysis of sinigrin content in intact seeds and processed materials. The standard error of prediction values demonstrate the reliability of near-infrared spectroscopy for routine analytical applications in glucosinolate research.
Fourier transform infrared spectroscopy provides detailed information about the functional groups present in sinigrin and has been employed to confirm the formation of sinigrin-phytosome complexes [27]. The infrared spectrum reveals characteristic absorption bands corresponding to the sulfate group, the carbon-nitrogen double bond, and the hydroxyl groups of the glucose moiety [27]. These spectroscopic fingerprints serve as valuable tools for structural confirmation and purity assessment.
Vibrational spectroscopy studies have investigated the molecular interactions of sinigrin with metal ions, revealing insights into coordination chemistry and complex formation [26]. The spectroscopic analysis indicates that metal complexation does not significantly alter the fundamental vibrational modes of sinigrin, suggesting that the coordination occurs through specific functional groups without major structural perturbation [26].
Spectroscopic Technique | Application/Characteristics | Reference |
---|---|---|
Near-Infrared Spectroscopy | Quantitative screening, r² = 0.86 correlation | [23] [24] |
Fourier Transform Infrared | Structural confirmation, functional group analysis | [27] |
Vibrational Spectroscopy | Metal ion interaction studies | [26] |
Ultraviolet-Visible Spectroscopy | Maximum absorption at 227 nanometers | [10] [26] |
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [29] [31]. Electrospray ionization mass spectrometry in negative ion mode reveals the molecular ion [M-H]⁻ at mass-to-charge ratio 358, corresponding to the deprotonated myronate anion [26] [31]. This technique offers exceptional sensitivity and specificity for sinigrin identification and quantification in complex biological matrices.
Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation pathways that provide structural information about both the glucose moiety and the aglycone portion [30] [31]. The fragmentation patterns show prominent ions at mass-to-charge ratios 271 and 361, which are derived from the glucose component and are significantly more abundant than those observed in simple hexose derivatives [29]. These diagnostic ions serve as reliable markers for glucosinolate identification and structural elucidation.
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for quantitative analysis of sinigrin and related glucosinolates [31]. The technique achieves detection limits as low as 0.5-2 picomoles, enabling trace-level analysis in biological samples [31]. The method demonstrates excellent recovery rates of 85-90% for glucosinolates, with intra-batch and inter-batch coefficients of variation ranging from 1-4% and 3-10%, respectively [31].
Direct-infusion mass spectrometry has been developed as a rapid analytical method for glucosinolate analysis, reducing analysis time to 30 seconds per sample compared to conventional liquid chromatography methods requiring 20-50 minutes [32]. This approach maintains analytical accuracy while dramatically improving throughput for high-volume screening applications. The method demonstrates linear response over six orders of magnitude, from 1 nanomolar to 1 millimolar concentrations [32].
Mass Spectrometric Parameter | Value/Application | Reference |
---|---|---|
Molecular Ion [M-H]⁻ | mass-to-charge ratio 358 | [26] [31] |
Major Fragment Ions | mass-to-charge ratios 271 and 361 (glucose-derived) | [29] |
Detection Limit (LC-MS/MS) | 0.5-2 picomoles | [31] |
Recovery Rate | 85-90% for glucosinolates | [31] |
Direct-Infusion Analysis Time | 30 seconds per sample | [32] |
Linear Range | 1 nanomolar to 1 millimolar | [32] |
Irritant